REACTION_CXSMILES
|
[C:1](#[N:4])[CH:2]=[CH2:3].[NH:5]1[CH:9]=[CH:8][N:7]=[CH:6]1>>[N:5]1([CH2:3][CH2:2][CH2:1][NH2:4])[CH:9]=[CH:8][N:7]=[CH:6]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with heat for about 2-4 hours
|
Duration
|
3 (± 1) h
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil
|
Reaction Time |
9 (± 1) h |
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)CCCN
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |